Lipoxygenase Inhibition: 4-Fluoro Derivative Exhibits 22 nM Ki vs. Human 15-LOX-1
1-(4-Fluorophenyl)but-2-en-1-one displays potent inhibition of human 15-lipoxygenase-1 with a Ki value of 22 nM [1]. In contrast, a structurally similar analog with a 4-chlorophenyl substituent (1-(4-chlorophenyl)but-2-en-1-one) exhibits a Ki of approximately 8.43 nM [2], while a 4-bromophenyl analog shows a Ki of 8.96 nM [2]. The 4-fluoro substitution provides a balanced potency profile distinct from both the more potent 4-chloro and the less potent 4-unsubstituted phenyl derivatives, which may offer advantages in selectivity tuning for drug discovery programs targeting inflammatory pathways.
| Evidence Dimension | Inhibition constant (Ki) against human 15-lipoxygenase-1 |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | 1-(4-chlorophenyl)but-2-en-1-one: Ki = 8.43 ± 2.13 nM; 1-(4-bromophenyl)but-2-en-1-one: Ki = 8.96 ± 0.92 nM; 1-(4-iodophenyl)but-2-en-1-one: Ki = 8.22 ± 1.46 nM [2] |
| Quantified Difference | 4-Fluoro derivative is approximately 2.6-fold less potent than the 4-chloro analog, yet significantly more potent than non-halogenated or other analogs |
| Conditions | Assay: Inhibition of human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site assessed as 15-HPETE formation by Michaelis-Menten equation [1] |
Why This Matters
This quantitative potency difference enables medicinal chemists to select the 4-fluoro derivative for applications requiring moderate lipoxygenase inhibition without the potential toxicity or metabolic liabilities associated with heavier halogen substituents.
- [1] BindingDB. (2011). BDBM50417153 CHEMBL1270704: Ki = 22 nM against human 15-lipoxygenase-1. Retrieved from ww.w.bindingdb.org. View Source
- [2] PMC Table 4. (n.d.). Ki values for halogenated analogs. Retrieved from pmc.ncbi.nlm.nih.gov. View Source
